Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate typically involves multiple steps. One common method includes a Friedel-Crafts acylation followed by a Clemmensen reduction to introduce the propyl group . The trifluoromethyl group can be introduced using a trifluoromethylation reaction, often employing reagents like trifluoromethyl iodide or trifluoromethyl sulfonium salts .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoic acid .
Scientific Research Applications
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism by which Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate exerts its effects involves interactions with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins and other biomolecules. This can lead to alterations in the activity of enzymes and receptors, influencing various biological pathways .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(trifluoromethyl)sulphanyl]benzoate
- Methyl 4-(trifluoromethyl)benzoate
- Methyl 3-(trifluoromethyl)phenylacetate
Uniqueness
Methyl 4-methoxy-3-propyl-5-[(trifluoromethyl)sulfanyl]benzoate stands out due to the presence of both a methoxy and a propyl group, which can influence its reactivity and interactions with other molecules. The combination of these functional groups with the trifluoromethyl group provides a unique set of properties that can be leveraged in various applications .
Properties
CAS No. |
647856-04-0 |
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Molecular Formula |
C13H15F3O3S |
Molecular Weight |
308.32 g/mol |
IUPAC Name |
methyl 4-methoxy-3-propyl-5-(trifluoromethylsulfanyl)benzoate |
InChI |
InChI=1S/C13H15F3O3S/c1-4-5-8-6-9(12(17)19-3)7-10(11(8)18-2)20-13(14,15)16/h6-7H,4-5H2,1-3H3 |
InChI Key |
XTXXYQWAXKRBKS-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C(=CC(=C1)C(=O)OC)SC(F)(F)F)OC |
Origin of Product |
United States |
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